3-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)propanenitrile
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Overview
Description
3-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)propanenitrile is an organic compound characterized by the presence of a pyrrole ring substituted with four methyl groups and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)propanenitrile typically involves the reaction of 2,3,4,5-tetramethylpyrrole with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of a nitrile compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Halogenated or otherwise substituted pyrrole derivatives.
Scientific Research Applications
3-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- S-(1-Hydroxy-2,2,5,5-tetramethyl-4-phenyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate
Uniqueness
3-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)propanenitrile is unique due to its specific substitution pattern on the pyrrole ring and the presence of the propanenitrile group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
63708-72-5 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-(2,3,4,5-tetramethylpyrrol-1-yl)propanenitrile |
InChI |
InChI=1S/C11H16N2/c1-8-9(2)11(4)13(10(8)3)7-5-6-12/h5,7H2,1-4H3 |
InChI Key |
ABCTZLFWDHZKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C)C)CCC#N)C |
Origin of Product |
United States |
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